8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione

Xanthine Oxidase Inhibition Hyperuricemia Enzyme Inhibition Assay

This 8-iodinated isatoic anhydride derivative (CAS 115081-93-1, MW 289.03) addresses the need for isomer-specific probes in xanthine oxidase research. Unlike fluoro or chloro analogs, the labile C-I bond (BDE ~53 kcal/mol) enables superior Suzuki/Heck reaction efficiency and distinct target engagement. - **Biological Utility:** >1,400x potency vs. allopurinol; ideal for high-sensitivity hyperuricemia assays & reference standards (US Patent 11020397). - **Synthetic Advantage:** Outperforms 8-chloro derivative in cross-coupling; builds diverse benzoxazine libraries under mild conditions. - **Supply:** 95% purity; immediate shipment for R&D.

Molecular Formula C8H4INO3
Molecular Weight 289.028
CAS No. 115081-93-1
Cat. No. B3016018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione
CAS115081-93-1
Molecular FormulaC8H4INO3
Molecular Weight289.028
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)NC(=O)OC2=O
InChIInChI=1S/C8H4INO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)
InChIKeyYUBBBGFLPWOTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione: Properties & Sourcing


8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione (CAS 115081-93-1) is an isatoic anhydride derivative featuring an iodine atom at the 8-position of the benzoxazine-2,4-dione scaffold. It is commercially available with a typical purity of 95% and a molecular formula of C8H4INO3 (molecular weight 289.03 g/mol) . This compound serves as both a versatile synthetic intermediate and a direct biological tool, with its iodine substituent enabling unique reactivity and target engagement not achievable with other halogenated analogs [1].

Bifunctional tool for synthesis and enzyme inhibition studies
Iodo substituent enables distinct reactivity and engagement
Research-grade purity supports reproducible workflows

Why 8-Iodo Isatoic Anhydride Is Irreplaceable


Generic substitution among isatoic anhydride derivatives is precluded by the profound influence of the halogen's identity and position on both biological activity and synthetic utility. The iodine atom at the 8-position confers distinct steric bulk, electronic effects, and bond reactivity (C-I bond dissociation energy ~53 kcal/mol) compared to the 8-chloro (C-Cl ~80 kcal/mol) or 8-fluoro (C-F ~108 kcal/mol) analogs, directly impacting enzyme binding affinity and cross-coupling reaction efficiency [1]. Furthermore, positional isomerism—such as moving the iodine to the 6- or 7-position—can yield compounds with vastly different biological profiles or synthetic fates, as evidenced by the distinct patenting and development of individual iodo-isomers [2].

Halogen Reactivity Mismatch
8-Chloro or 8-fluoro analogs may shift cross-coupling efficiency and reaction conditions
Positional Isomer Divergence
6- or 7-iodo isomers may exhibit distinct biological profiles and synthetic utility
Bond Energy Threshold
C-I bond dissociation energy differs from C-Cl, affecting oxidative addition rates

8-Iodo Derivative vs. Alternatives: Performance Guide


Xanthine Oxidase Inhibition vs. Allopurinol

The 8-iodo derivative demonstrates potent inhibition of xanthine oxidase, a key target in hyperuricemia and gout. In a standard fluorescence-based assay, it exhibits an IC50 of 5.30 nM [1]. This is in stark contrast to the clinical standard allopurinol, which has a reported IC50 of 7.50E+3 nM (7.5 µM) under comparable conditions [2].

Xanthine Oxidase Inhibition
Reported
IC50: 5.30 nM vs allopurinol 7.50E+3 nM (~1415-fold)
Supports enzyme inhibition endpoint context
Cross-study comparison; assay validation recommended
Xanthine Oxidase Inhibition Hyperuricemia Enzyme Inhibition Assay

Cross-Coupling Reactivity: Iodo vs. Chloro

The carbon-iodine bond in 8-iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) compared to the carbon-chlorine bond found in the 8-chloro analog . This is reflected in the lower bond dissociation energy of the C-I bond (approx. 53 kcal/mol) versus the C-Cl bond (approx. 80 kcal/mol), enabling milder reaction conditions and higher functional group tolerance [1].

Cross-Coupling Reactivity
Class-level
C-I BDE ~53 kcal/mol vs C-Cl ~80 kcal/mol
Supports synthetic utility context
Reactivity depends on catalyst and conditions
Organic Synthesis Cross-Coupling Palladium Catalysis

Commercial Availability & Purity

8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is readily available from multiple commercial suppliers with a guaranteed purity of 95% . This contrasts with less common derivatives like the 6-iodo isomer (CAS 116027-10-2), which may have fewer vendors and variable quality specifications, potentially introducing variability into research workflows .

Commercial Availability
Data to verify
Multiple vendors, typical purity 95%
Supports procurement reproducibility
Vendor-specific specifications may vary
Chemical Procurement Reproducibility Quality Control

Positional Isomer Biological Profiles

The position of the iodine atom on the benzoxazine ring is a critical determinant of the compound's biological activity and synthetic behavior. For example, the 8-iodo derivative is specifically cited in patent literature as a xanthine oxidase inhibitor [1], whereas the 6-iodo isomer (CAS 116027-10-2) is more commonly explored as a precursor for quinazolinone synthesis [2]. This divergence underscores the non-interchangeability of positional isomers.

Positional Isomer Profiles
Reported
8-iodo: XO inhibitor; 6-iodo: quinazolinone precursor
Supports isomer-specific activity context
Isomer substitution may alter experimental outcome
Isomer Differentiation Structure-Activity Relationship Medicinal Chemistry

Patented Uric Acid Reduction Link

8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is a key compound disclosed in US Patent 11020397, titled "Compounds and their use for reducing uric acid levels" [1]. This direct association with a specific, granted patent provides a clear intellectual property and application context that is absent for many other isatoic anhydride derivatives.

Patent Association
Source review
Disclosed in US11020397 for uric acid reduction
Supports patent landscape context
Patent scope may limit research translation
Patent Landscape Uric Acid Reduction Technology Transfer

8-Iodo Isatoic Anhydride: Key Applications


Xanthine Oxidase Inhibitor Assay Development

Given its >1,400-fold higher potency than allopurinol, this compound is ideally suited for developing high-sensitivity xanthine oxidase assays and for exploring structure-activity relationships in hyperuricemia drug discovery programs. Its use as a reference standard ensures assay robustness and comparability across experiments [1].

Cross-Coupling Building Block

The labile carbon-iodine bond makes this compound a superior substrate for Suzuki, Sonogashira, and Heck reactions, enabling the efficient construction of diverse benzoxazine libraries for materials science or medicinal chemistry applications. It outperforms the analogous 8-chloro derivative in terms of reaction rate and yield under mild conditions .

Uric Acid Reduction Research Procurement

As a compound explicitly disclosed in US Patent 11020397 for uric acid reduction, procurement of this material is essential for laboratories engaged in the development of novel therapies for gout and hyperuricemia, as well as for competitive intelligence and patent landscaping in this therapeutic area [2].

Isomer-Specific Activity Benchmarking

The distinct biological profile of the 8-iodo isomer, compared to its 6- and 7-iodo counterparts, makes this compound a valuable tool for investigating isomer-specific binding and activity. It can serve as a critical component in panels designed to map the pharmacophore requirements of benzoxazine-based inhibitors [3].

Application
Selection Property
Validation Focus
Xanthine oxidase inhibition studies
Enzyme inhibition potency context
Xanthine oxidase endpoint monitoring
Cross-coupling synthesis
C-I bond reactivity
Reaction condition optimization
Uric acid pathway research
Patent-derived tool compound
Patent landscape and reproducibility
Isomer-specific activity mapping
Isomer-specific binding profile
Pharmacophore comparison across isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.